11-Fluoro dihydroloratadine
Overview
Description
11-Fluoro Dihydroloratadine, also known as Loratadine Impurity F (EP/BP), is a chemical compound with the molecular formula C22H24ClFN2O2 . It has a molecular weight of 402.89 . This compound is an intermediate in the synthesis of certain pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 11-Fluoro Dihydroloratadine consists of a piperidine ring attached to a benzo[cyclohepta[1,2-b]pyridin-11-yl group . The molecule is racemic, meaning it contains equal amounts of left and right-handed enantiomers .Physical And Chemical Properties Analysis
11-Fluoro Dihydroloratadine is a solid compound with a molecular weight of 402.89 . It is recommended to be stored at 2-8°C .Scientific Research Applications
Synthesis and Potent Anti-HIV Activity
The synthesis of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thiocytidine, a compound related to 11-Fluoro dihydroloratadine, demonstrates potent antiviral activity against HIV-1. This synthesis process involves 11-fluoro-2',3'-unsaturated cytidine, showcasing its potential in anti-HIV applications (Choi et al., 2002).
Metabolic Monitoring in Cancer Treatment
Studies on 5-fluorouracil metabolism using 19F NMR highlight the potential of using fluorinated compounds, like 11-Fluoro dihydroloratadine, in tracing the metabolic fate of drugs in cancer treatment. This research offers a non-invasive method to monitor drug metabolism in living organisms, which is significant in assessing drug efficacy in cancer therapies (Stevens et al., 1984).
Imaging and Diagnosis in Oncology
The evaluation of radiopharmaceuticals, such as 4′-[methyl-11C]thiothymidine, illustrates the role of 11-fluoro compounds in tumor imaging due to their stable incorporation into DNA and distinct tissue kinetics. This research underpins the importance of 11-fluoro compounds in diagnostic imaging for oncology, particularly in differentiating between tumor and inflammation (Toyohara et al., 2012).
Anti-HIV Properties and Synthesis
Further research into the chemistry and anti-HIV properties of fluoropyrimidine nucleosides, which are structurally related to 11-Fluoro dihydroloratadine, indicates potential in developing anti-AIDS drugs. This highlights the significance of 11-fluoro compounds in synthesizing new pharmaceuticals for combating HIV (Siddiqui et al., 1992).
Future Directions
Fluorinated heterocyclic compounds, like 11-Fluoro Dihydroloratadine, are a recurring motif in medicinal chemistry and are constantly appearing in new molecular entities with various biological activities . Therefore, the study and application of such compounds are expected to continue to be a significant area of research in the future .
properties
IUPAC Name |
ethyl 4-(13-chloro-2-fluoro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O2/c1-2-28-21(27)26-12-9-17(10-13-26)22(24)19-8-7-18(23)14-16(19)6-5-15-4-3-11-25-20(15)22/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPFJWGOZPZTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Fluoro dihydroloratadine | |
CAS RN |
125743-80-8 | |
Record name | Loratadine specified impurity F [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125743808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-FLUORO DIHYDROLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLO9J5175E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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